5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one
Description
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a selenoxo (Se=O) group at position 2 and a methylamino-methyl substituent at position 3. The selenium atom replaces the more common sulfur in thioxo analogs, which may enhance redox activity, metal coordination, and nucleophilicity due to selenium’s larger atomic radius and lower electronegativity compared to sulfur. This compound’s structural uniqueness makes it a candidate for studying selenium’s role in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H8N3OSe |
|---|---|
Molecular Weight |
217.12 g/mol |
InChI |
InChI=1S/C6H8N3OSe/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H,8,9,10) |
InChI Key |
MQBNKAPNUDLILZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(NC1=O)[Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a selenourea derivative with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the selenopyrimidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxo group to a selenol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenopyrimidines depending on the nucleophile used.
Scientific Research Applications
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex selenopyrimidine derivatives.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and cellular processes. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Analysis
Selenoxo vs. Thioxo Groups: The selenoxo (Se=O) group in the target compound has a larger atomic radius (Se: 1.16 Å vs. S: 1.04 Å) and lower electronegativity (Se: 2.55 vs. S: 2.58), leading to:
- Stronger nucleophilicity and redox activity.
- Enhanced metal-binding capacity (e.g., with zinc or iron).
- Potential toxicity concerns due to selenium’s biological role at higher concentrations .
Substituent Effects: Methylamino-methyl at position 5 introduces a basic amine group, improving water solubility via protonation, unlike analogs with aromatic (e.g., Cambinol ) or ester groups (e.g., methoxycarbonylmethyl ). Bulky substituents (e.g., ethylphenylamino in CAS 89665-72-5 ) may hinder membrane permeability but enhance target specificity.
Biological Activity: Cambinol’s thioxo group and aromatic substituents enable SIRT1/2 inhibition, while the target compound’s selenoxo group could modulate different enzyme families (e.g., glutathione peroxidases) .
Biological Activity
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique seleno group, which is known to impart various biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOSe
- Molecular Weight : 218.19 g/mol
Research indicates that compounds containing selenium can exhibit cytotoxic effects through various mechanisms. The seleno group in this compound may contribute to its ability to induce oxidative stress in cancer cells, leading to apoptosis. The release of methylselenol has been identified as a significant pathway for the cytotoxicity of selenium-containing compounds .
Anticancer Activity
Several studies have documented the anticancer properties of selenium-containing compounds. For instance, it has been shown that methylselenol can inhibit the growth of various cancer cell lines. A study focused on methylselenocarbamate derivatives demonstrated their antiproliferative effects against human cancer cell lines, suggesting that similar mechanisms may apply to this compound .
Table 1: Anticancer Activity of Selenium Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methylselenol | HeLa | 5.0 | Induction of apoptosis |
| Methylselenocarbamate | A549 | 3.0 | Oxidative stress induction |
| This compound | MCF7 | TBD* | TBD* |
*TBD = To Be Determined
Antimicrobial Activity
The antimicrobial properties of selenium compounds have also been explored. Compounds similar to this compound have exhibited activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various selenium derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with seleno groups significantly inhibited bacterial growth compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
